molecular formula C6H8O3 B13810294 3-Ethyloxolane-2,4-dione CAS No. 5436-14-6

3-Ethyloxolane-2,4-dione

Cat. No.: B13810294
CAS No.: 5436-14-6
M. Wt: 128.13 g/mol
InChI Key: IEGPSTVVCRQXBD-UHFFFAOYSA-N
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Description

Context and Significance of Oxolane-2,4-diones in Organic Chemistry

The oxolane-dione framework is a significant scaffold in organic chemistry, primarily serving as a versatile building block for the synthesis of more complex molecules. These compounds are structurally related to cyclic anhydrides like succinic anhydride (B1165640) (oxolane-2,5-dione), which are well-known, highly reactive intermediates in organic synthesis. ontosight.ai The reactivity of the anhydride functional group is potent, making such compounds powerful acylating agents. mdpi.com

The significance of the broader dione (B5365651) heterocyclic family is underscored by the diverse applications of its analogues. For instance, thiazolidine-2,4-dione derivatives are recognized for a wide range of pharmacological activities. nih.gov Similarly, other five-membered heterocyclic diones, such as indane-1,3-dione, are versatile building blocks for materials used in electronics, bioimaging, and photopolymerization. mdpi.com

The oxolane-dione structure itself, particularly oxolane-2,5-dione derivatives, is utilized in polymer chemistry and as precursors for bioactive compounds. Substituted oxolane-2,5-diones are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The functional groups on the oxolane ring allow for various chemical transformations, including nucleophilic substitution, reduction, and oxidation, enabling the creation of a diverse library of derivative compounds. The development of multicomponent reactions, such as the Castagnoli-Cushman reaction, has further expanded the utility of cyclic anhydrides in synthesizing substituted lactams for medicinal chemistry. chemrxiv.org

Historical Overview of Research on Cyclic Diketones and Anhydrides

The study of cyclic diketones has a long history, with early investigations dating back to the late 1930s and early 1940s focusing on their fundamental reactions and enolization behavior. lsu.eduacs.org These foundational studies explored the chemical properties of cyclic β-diketones, which exist in a tautomeric equilibrium between diketo and enol forms, a characteristic that governs their reactivity. lsu.edu

Interest in cyclic anhydrides grew with the discovery of naturally occurring molecules possessing this functional group and exhibiting potent biological activities. mdpi.com A prominent historical example is cantharidin, a terpene-based cyclic anhydride known for its vesicant properties. mdpi.com The unique structure and reactivity of the cyclic anhydride moiety have made it a subject of continuous study.

In recent decades, research has expanded significantly. The development of new synthetic methods has made a wide variety of cyclic diketones and anhydrides more accessible. mdpi.com Modern applications have emerged in materials science and medicinal chemistry. A notable advancement is the use of cyclic anhydrides as powerful tools for bioconjugation and the development of smart drug delivery systems. acs.org Their pH-dependent reactivity allows for the creation of linkers that can release drugs or other molecules under specific physiological conditions. acs.orgresearchgate.net Furthermore, cyclic anhydrides have been identified as a class of non-peptidic enzyme inhibitors, highlighting their potential in drug discovery. essex.ac.uk

Current Research Frontiers and Identified Gaps Pertaining to 3-Ethyloxolane-2,4-dione

Despite the broad interest in the oxolane-dione family, dedicated research focusing specifically on this compound is notably scarce. The compound is primarily listed in chemical catalogs and databases, with its properties largely predicted or derived from general chemical knowledge rather than specific empirical studies. guidechem.com

The primary piece of specific experimental data found in the literature pertains to its fragmentation under electron ionization mass spectrometry. A study notes that this compound undergoes a McLafferty rearrangement, producing a characteristic odd-electron ion at m/z 100, corresponding to the loss of ethylene (B1197577). aip.org This represents a valuable piece of data for its analytical identification.

Current research frontiers for structurally similar compounds suggest potential avenues for future investigation of this compound. For example, research on chiral oxolane-diones like (3S)-3-methyloxolane-2,5-dione involves X-ray crystallography, computational Density Functional Theory (DFT) simulations, and its use in asymmetric synthesis. These techniques could be applied to this compound to elucidate its three-dimensional structure, electronic properties, and potential as a chiral building block.

Furthermore, the biological activities of various oxolane-dione derivatives are being explored, with some showing potential as anticancer or antimicrobial agents. smolecule.com A systematic investigation into the biological profile of this compound is a clear research gap. Its potential utility in polymer science and as a precursor in multicomponent reactions also remains unexplored. The lack of comprehensive studies represents a significant opportunity for future research to characterize this compound and unlock its potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5436-14-6

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

3-ethyloxolane-2,4-dione

InChI

InChI=1S/C6H8O3/c1-2-4-5(7)3-9-6(4)8/h4H,2-3H2,1H3

InChI Key

IEGPSTVVCRQXBD-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)COC1=O

Origin of Product

United States

Synthetic Methodologies for 3 Ethyloxolane 2,4 Dione and Analogous Oxolane Diones

Strategies Based on Precursor Cyclization

Ring-closing reactions are fundamental to the synthesis of oxolane-diones. These strategies involve designing linear precursor molecules that contain the necessary functional groups positioned to facilitate intramolecular reactions, leading to the stable five-membered ring structure.

Lactones are cyclic esters, and their formation via intramolecular esterification is a cornerstone of heterocyclic chemistry. wikipedia.org This process, known as lactonization, typically involves a hydroxycarboxylic acid precursor that cyclizes to form the lactone ring. wikipedia.org For oxolane-dione synthesis, this would necessitate a precursor containing both a hydroxyl group and a carboxylic acid (or ester) function, positioned to form a five-membered ring. The reaction is essentially a self-contained esterification, often promoted by acid catalysis to activate the carboxylic acid group toward nucleophilic attack by the hydroxyl group. youtube.com The stability of the resulting γ-lactone (five-membered ring) often drives the reaction forward, with 4-hydroxy acids spontaneously cyclizing in many cases. wikipedia.org

Precursor TypeGeneral StructureConditionsProduct Type
γ-Hydroxycarboxylic AcidR-CH(OH)-(CH₂)₂-CO₂HAcid catalyst (e.g., H₂SO₄), heatγ-Lactone
γ-Hydroxy EsterR-CH(OH)-(CH₂)₂-CO₂R'Acid or Base Catalystγ-Lactone
Keto-acid (post-reduction)R-C(=O)-(CH₂)₂-CO₂H1. Reducing agent (e.g., NaBH₄) 2. Acid workupγ-Lactone

This table presents generalized data on intramolecular esterification for lactone formation.

A versatile route to 3-substituted oxolane-2,4-diones involves the cyclization of β-dicarbonyl compounds, such as substituted malonic esters or β-keto esters. For the synthesis of 3-Ethyloxolane-2,4-dione, a suitable precursor would be a derivative of ethylmalonyl chloride or a related compound. The synthesis of analogous 3-substituted pentane-2,4-diones often begins with a β-dicarbonyl compound like acetylacetone, which is then alkylated at the central carbon. unirioja.es A similar logic applies to oxolane-dione synthesis, where the cyclization of a C-acylated β-keto ester can yield the desired heterocyclic dione (B5365651). The reaction of 1,3-dicarbonyl compounds with reagents like hydrazines or hydroxylamine (B1172632) is a well-established method for forming pyrazoles and isoxazoles, demonstrating the utility of these precursors in heterocycle synthesis. unirioja.es

PrecursorReagent/ConditionIntermediateProduct
Diethyl ethylmalonate1. Acylation (e.g., with acetyl chloride) 2. Hydrolysis and cyclizationAcylated malonic esterThis compound derivative
2-Ethyl-3-oxobutanoic acidDehydrating agentNot applicableThis compound
Acetylacetone1. Alkylation (e.g., with ethyl iodide) 2. Oxidative cyclization3-Ethylpentane-2,4-dioneAnalogous dione structures

This table illustrates representative pathways for lactonization from β-dicarbonyl precursors.

The cyclization of dicarboxylic acids or their corresponding esters is another effective method for forming cyclic structures. researchgate.net For the synthesis of a five-membered ring system, a substituted succinic acid (a 1,4-dicarboxylic acid) or its diester would be the appropriate starting material. Under anhydrous conditions, the treatment of a dicarboxylic acid diester with a strong base (e.g., sodium ethoxide) can induce an intramolecular Claisen condensation, known as the Dieckmann condensation. youtube.com This reaction forms a cyclic β-keto ester, which is a direct precursor to the oxolane-dione ring system. The process requires anhydrous conditions to prevent the hydrolysis of the ester and the base. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester can yield a cyclic ketone. youtube.com

Starting MaterialBase/ConditionsKey IntermediateFinal Product Class
Diethyl 2-ethylsuccinateSodium ethoxide, anhydrous ethanol, heatCyclic β-keto esterSubstituted cyclopentanone (B42830) (after workup)
Diethyl 2-ethyl-2-hydroxysuccinateStrong base, anhydrous conditionsCyclic β-hydroxy-β-keto esterSubstituted oxolane-dione
Substituted Succinic Anhydride (B1165640)Lewis acid, alcoholEster-acidSubstituted oxolane-dione precursor

This table outlines the cyclization of dicarboxylic acid derivatives to form cyclic ketones and related structures.

Catalytic Pathways in Oxolane-dione Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, improved yields, and higher selectivity. Both acid and metal-based catalysts are employed in the synthesis of oxolane-diones and their analogues.

Acid catalysts, including both Brønsted and Lewis acids, are widely used to promote the cyclization of diols and hydroxy acids to form cyclic ethers and lactones. frontiersin.orgmdpi.com In the context of oxolane-dione synthesis, an acid catalyst can facilitate the intramolecular esterification by protonating a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an internal hydroxyl group. youtube.comresearchgate.net Solid acid catalysts, such as silica-supported perchloric acid (HClO₄), offer environmental benefits as they are often reusable and easy to handle. frontiersin.org Heteropoly acids have also proven effective in catalyzing the cyclodehydration of diols to produce cyclic ethers like tetrahydrofuran. nih.gov

Catalyst TypeExampleApplicationAdvantage
Brønsted AcidSilica-supported HClO₄Intramolecular cyclization of diazoketonesMetal-free, mild conditions, good yields frontiersin.orgresearchgate.net
Lewis AcidFerrocenium tetrafluoroborate (B81430) ([FeCp₂]BF₄)Dehydrative cyclization of diolsCatalytic, operates at moderate temperatures mdpi.com
Solid AcidZnAlMCM-41Prins cyclization of olefinsReusable, high selectivity rsc.org
Heteropoly AcidH₃PW₁₂O₄₀Cyclodehydration of 1,n-diolsHigh activity and selectivity nih.gov

This table summarizes various acid catalysts used in the synthesis of cyclic ethers and lactones.

Transition metal catalysis provides powerful tools for constructing and functionalizing heterocyclic rings. Palladium catalysts are particularly notable for their ability to mediate a wide range of C-C and C-heteroatom bond-forming reactions. For instance, palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization has been used to synthesize complex bicyclo[3.2.1] lactones. nih.gov While the specific example in the outline refers to arylation for oxolane-2,5-diones, the underlying principle of using metal catalysts to functionalize the ring is broadly applicable. Other metals, such as cobalt and rhodium, are also employed in cyclization reactions involving diazo compounds to form heterocyclic structures. researchgate.netnih.govmdpi.com These reactions often proceed through metal-carbene intermediates that undergo subsequent intramolecular reactions. mdpi.com

Metal CatalystLigand/Co-catalystTransformation TypeProduct Class
Palladium(II) AcetateN-acyl aminoethyl phenyl thioetherIntramolecular C-H Olefination/LactonizationBicyclic lactones nih.gov
Cobalt(II) Porphyrin ComplexNoneMetalloradical cyclization of alkynes with α-diazocarbonylsPolyfunctionalized furans nih.gov
Rhodium(II) AcetateNoneN-H Insertion of diazoketonesOxazinanones researchgate.net
Copper/TEMPONoneAerobic oxidative lactonization of diolsLactones organic-chemistry.org

This table provides examples of metal-catalyzed transformations used in the synthesis of heterocyclic compounds, including lactones and furans.

Novel Synthetic Routes and Green Chemistry Principles in the Preparation of Oxolane-diones

The synthesis of oxolane-diones, including this compound, is increasingly benefiting from the adoption of novel synthetic methodologies and the principles of green chemistry. These approaches aim to enhance efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

One promising avenue is the development of one-pot syntheses, which streamline reaction sequences by avoiding the isolation of intermediates. This not only saves time and resources but also minimizes solvent usage and potential loss of material. For analogous heterocyclic systems, tandem reactions, such as intramolecular Michael addition/Wittig reactions, have been developed to create complex ring structures in a single step. While not directly reported for this compound, such strategies hold potential for its synthesis from acyclic precursors.

The principles of green chemistry are being actively applied to the synthesis of various chemical compounds, with a focus on several key areas relevant to oxolane-dione preparation royalsocietypublishing.org:

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Research is focused on replacing them with more sustainable alternatives. Water is a highly desirable green solvent, and its use in organic synthesis is a growing field. Other green solvents include ionic liquids, supercritical fluids, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources like corncobs. sigmaaldrich.com Cyclopentyl methyl ether (CPME) is another alternative that is more stable and resistant to peroxide formation than THF. sigmaaldrich.com For polar aprotic solvents, γ-valerolactone (GVL) has emerged as a successful green replacement. rsc.org

Table 1: Examples of Green Solvents and Their Potential Applications

Green Solvent Traditional Solvent Replacement Key Advantages Potential Application in Oxolane-dione Synthesis
Water Various organic solvents Non-toxic, non-flammable, readily available Hydrolytic steps, reactions under aqueous conditions
2-Methyltetrahydrofuran (2-MeTHF) Tetrahydrofuran (THF) Derived from renewable sources, higher boiling point Grignard reactions, metal-catalyzed cross-couplings
Cyclopentyl methyl ether (CPME) THF, MTBE, Dioxane Resists peroxide formation, hydrophobic Organometallic reactions, extractions
γ-Valerolactone (GVL) Polar aprotic solvents (e.g., DMF, NMP) Bio-based, biodegradable, low toxicity Nucleophilic substitution reactions, cyclizations
Ionic Liquids Various organic solvents Low volatility, tunable properties Catalysis, reactions requiring specific solvent properties

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates, improve selectivity, and reduce energy consumption, often in small amounts. royalsocietypublishing.org For the synthesis of related heterocyclic compounds, both metal-based and organocatalysts have been employed. For instance, chiral phosphoric acids have been used as catalysts in asymmetric cycloadditions to create chiral chroman derivatives. mdpi.com The development of recyclable catalysts is also a key goal to improve the sustainability of synthetic processes.

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product. royalsocietypublishing.org Cycloaddition reactions are excellent examples of atom-economical processes, as all the atoms of the reactants are incorporated into the cyclic product.

Renewable Feedstocks: Efforts are being made to derive starting materials from renewable biological sources rather than fossil fuels. royalsocietypublishing.org For example, lactic acid and mandelic acid can be used as green precursors for certain dioxolane compounds. rsc.org Exploring pathways to this compound from bio-based precursors would align with this principle.

Eco-friendly approaches to structurally similar dihydrofuranones have been developed that avoid the use of toxic reagents and solvents, highlighting a clear trend towards greener synthetic strategies for heterocyclic compounds. researchgate.net

Challenges in Stereoselective Synthesis of Substituted Oxolane-2,4-diones

The stereoselective synthesis of substituted oxolane-2,4-diones, such as this compound, presents significant challenges due to the need to control the three-dimensional arrangement of atoms at one or more stereocenters. When a substituent is present at the 3-position, this carbon becomes a chiral center, leading to the existence of enantiomers. The synthesis of a single enantiomer, which is often crucial for biological applications, requires sophisticated asymmetric synthesis techniques.

A primary challenge lies in the development of effective chiral catalysts or auxiliaries that can direct the formation of one stereoisomer over the other with high selectivity (diastereoselectivity and/or enantioselectivity). While direct asymmetric synthesis of this compound is not extensively detailed in the literature, the challenges faced in the synthesis of other substituted heterocyclic systems are illustrative.

Control of Multiple Stereocenters: In more complex analogs of oxolane-diones with multiple substituents, the challenge is magnified. Diastereoselective and enantioselective 1,3-dipolar cycloadditions are powerful methods that can generate up to four stereogenic centers simultaneously in the synthesis of pyrrolidines. nih.gov However, achieving high levels of control over all new stereocenters requires careful optimization of catalysts, substrates, and reaction conditions.

Catalyst Interference: In the asymmetric synthesis of sulfur and selenium-containing heterocycles, the strong coordination ability of these heteroatoms can interfere with metal-based catalysts, posing a significant challenge. nsf.gov While the oxygen atoms in an oxolane-dione are less problematic in this regard, the design of a catalyst that can effectively differentiate between the prochiral faces of a substrate to install a substituent with high enantioselectivity remains a complex task.

Substrate Control vs. Catalyst Control: In some stereoselective syntheses, the chirality of the starting material is used to direct the stereochemical outcome of the reaction. This is known as substrate-controlled stereoselection. However, for the synthesis of both enantiomers of a target molecule, a catalyst-controlled reaction is more versatile, as using the opposite enantiomer of the catalyst can ideally lead to the formation of the opposite enantiomer of the product. Developing catalysts that can override the inherent facial bias of a chiral substrate is a formidable challenge.

Biocatalysis: An emerging solution to the challenges of stereoselective synthesis is the use of biocatalysts, such as enzymes. rsc.org Engineered enzymes have been used for the highly stereoselective synthesis of complex molecules like fluorinated cyclopropanes, achieving transformations not currently possible with chemocatalytic methods. nih.gov The development of specific enzymes for the asymmetric synthesis of substituted oxolane-2,4-diones could provide a powerful and environmentally friendly alternative to traditional chemical methods.

Table 2: Summary of Challenges and Approaches in Stereoselective Synthesis

Challenge Potential Approach Example from Related Systems
Enantioselective installation of a single substituent Asymmetric catalysis using chiral catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts) Chiral phosphoric acid-catalyzed synthesis of chroman derivatives. mdpi.com
Control over multiple stereocenters Diastereoselective reactions (e.g., cycloadditions), kinetic resolution 1,3-dipolar cycloadditions for the synthesis of densely substituted pyrrolidines. nih.gov
Catalyst inhibition/undesired coordination Catalyst design, use of non-coordinating counter-ions, use of organocatalysts Taming sulfur/selenium nucleophilicity in the synthesis of tetrahydrothiophenes. nsf.gov
Access to both enantiomers Use of enantiomeric catalysts, developing catalyst-controlled rather than substrate-controlled reactions Asymmetric desymmetrization of oxetanes. nsf.gov
Environmental impact of chiral auxiliaries and catalysts Development of biocatalysts, use of catalytic amounts of chiral reagents Enzyme-catalyzed synthesis of chiral 1,3-diols. rsc.org

Reactivity and Reaction Mechanisms of 3 Ethyloxolane 2,4 Dione

Electrophilic and Nucleophilic Processes within the Oxolane-2,4-dione Ring System

The oxolane-2,4-dione ring of 3-Ethyloxolane-2,4-dione possesses distinct electrophilic and nucleophilic centers that are key to its reactivity. The electron-withdrawing effect of the two carbonyl groups and the ring oxygen atom creates a significant partial positive charge on the carbonyl carbons (C2 and C4). This renders them highly susceptible to attack by nucleophiles.

Conversely, the lone pairs of electrons on the oxygen atoms of the carbonyl groups and the ring ether linkage provide nucleophilic character to the molecule. These sites can be protonated or attacked by strong electrophiles. The enolizable proton at the C3 position, influenced by the adjacent carbonyl groups, can also be abstracted by a base, generating a nucleophilic enolate.

Table 1: Key Reactive Sites in this compound

Site Character Potential Reactions
Carbonyl Carbons (C2, C4) Electrophilic Nucleophilic acyl substitution, addition
Carbonyl Oxygens Nucleophilic Protonation, coordination to Lewis acids
Ether Oxygen Nucleophilic Protonation, coordination to Lewis acids

Ring-Opening and Ring-Closure Transformations

The strained five-membered ring and the presence of the anhydride-like linkage make this compound prone to ring-opening reactions. Nucleophilic attack at either of the carbonyl carbons is the most common mechanism for ring opening. For instance, reaction with water (hydrolysis) would lead to the formation of 2-ethyl-3-oxopentanedioic acid. Similarly, reaction with alcohols (alcoholysis) would yield the corresponding monoester, and reaction with amines (aminolysis) would produce a monoamide. These reactions are often catalyzed by acids or bases.

Ring-closure transformations to form the this compound ring would typically involve the intramolecular cyclization of a suitable precursor, such as 2-ethyl-3-oxopentanedioic acid or its derivatives. This process would require the removal of a molecule of water, often facilitated by a dehydrating agent.

Gas-Phase Fragmentation Pathways

In mass spectrometry, this compound is expected to undergo characteristic fragmentation reactions upon ionization.

The McLafferty rearrangement is a well-documented fragmentation pathway for carbonyl compounds containing a γ-hydrogen atom. nih.gov In the case of this compound, the ethyl group at the C3 position provides accessible γ-hydrogens. Upon electron ionization, a radical cation is formed. A six-membered transition state can then be formed involving the transfer of a γ-hydrogen from the ethyl group to one of the carbonyl oxygens, followed by cleavage of the β-carbon-carbon bond. This would result in the loss of a neutral ethene molecule (C₂H₄) and the formation of a radical cation of 3-methyloxolane-2,4-dione.

Beyond the McLafferty rearrangement, other fragmentation pathways are expected for this compound, leading to the formation of diagnostic ions. Common fragmentation patterns for esters and cyclic ethers involve the loss of small neutral molecules. libretexts.org

Table 2: Predicted Diagnostic Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Fragmentation Pathway
M-28 [C₄H₄O₃]⁺ Loss of ethene (McLafferty rearrangement)
M-29 [C₅H₅O₃]⁺ Loss of an ethyl radical
M-44 [C₅H₈O]⁺ Loss of carbon dioxide

These fragmentation patterns are crucial for the structural elucidation of this compound and related compounds using mass spectrometry. researchgate.net

Reactions Involving the Ethyl Substituent

The ethyl group attached to the C3 position of the oxolane-2,4-dione ring can undergo reactions typical of alkyl chains. For instance, under free-radical conditions, such as in the presence of N-bromosuccinimide (NBS) and a radical initiator, selective bromination at the benzylic-like position (Cα of the ethyl group) could occur. However, the reactivity of the dione (B5365651) ring system would need to be considered, as it might be sensitive to these reaction conditions.

Exploration of Derivatization Reactions and Functional Group Transformations

The reactive nature of the oxolane-2,4-dione ring allows for a variety of derivatization reactions. As mentioned in the context of ring-opening, reactions with nucleophiles such as alcohols and amines can be used to synthesize a range of ester and amide derivatives.

Furthermore, the enolizable proton at C3 offers another avenue for functionalization. Deprotonation with a suitable base would generate an enolate, which could then react with various electrophiles. For example, alkylation with an alkyl halide would introduce a new substituent at the C3 position. These transformations provide a means to modify the structure and properties of this compound for various applications.

Spectroscopic Characterization and Structural Elucidation of 3 Ethyloxolane 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 3-Ethyloxolane-2,4-dione are not widely reported, a theoretical analysis based on its structure allows for the prediction of its ¹H and ¹³C NMR spectra.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The ethyl group substituent at the C3 position and the protons on the oxolane ring would produce characteristic chemical shifts and splitting patterns.

Based on the structure, the following proton signals are anticipated:

A triplet for the methyl protons (-CH₃) of the ethyl group, resulting from coupling with the adjacent methylene (B1212753) protons.

A quartet for the methylene protons (-CH₂-) of the ethyl group, due to coupling with the neighboring methyl protons.

A multiplet for the methine proton at the C3 position, influenced by the adjacent methylene protons of the ethyl group.

Two distinct multiplets for the diastereotopic protons of the methylene group at the C5 position of the oxolane ring.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
-CH (C3)~3.5 - 4.5Multiplet (t)~7.0
-CH₂ (C5)~4.0 - 4.8Multiplet (ABq)-
-CH₂- (ethyl)~1.8 - 2.5Quartet (q)~7.0
-CH₃ (ethyl)~0.9 - 1.5Triplet (t)~7.0

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected, including two in the downfield region characteristic of carbonyl carbons.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (C2)~170 - 185
C=O (C4)~170 - 185
-CH (C3)~50 - 65
-CH₂ (C5)~65 - 80
-CH₂- (ethyl)~20 - 30
-CH₃ (ethyl)~10 - 15

To definitively assign the proton and carbon signals and confirm the connectivity within the this compound molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include the coupling between the -CH₃ and -CH₂- protons of the ethyl group, and between the C3-H and the ethyl -CH₂- protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbons to which they are attached. For example, it would link the proton signal of the ethyl -CH₃ to its corresponding carbon signal.

Infrared (IR) Spectroscopy for Carbonyl Stretching Frequencies and Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the carbonyl groups within the five-membered ring. The cyclic dione (B5365651) structure, akin to an anhydride (B1165640), typically results in two distinct C=O stretching frequencies due to symmetric and asymmetric stretching modes.

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=O Stretch (Asymmetric)~1820 - 1870Strong
C=O Stretch (Symmetric)~1750 - 1800Strong
C-O Stretch (Ether)1000 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues to its structure. The molecular formula of this compound is C₆H₈O₃, corresponding to a monoisotopic mass of approximately 128.05 u.

Under Electron Ionization (EI) conditions, this compound would produce a molecular ion peak ([M]⁺•) at m/z 128, followed by a series of fragment ions. A key fragmentation pathway involves a McLafferty rearrangement. rsc.org

The major fragmentation process includes the elimination of an ethene molecule (C₂H₄) from the ethyl group via a McLafferty rearrangement, leading to a prominent odd-electron ion. rsc.org Another significant fragmentation would be the loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the oxolane ring structure.

m/zProposed Fragment IdentityProposed Fragmentation Pathway
128[C₆H₈O₃]⁺• (Molecular Ion)-
100[M - C₂H₄]⁺•McLafferty Rearrangement rsc.org
85[M - C₂H₅O]⁺Loss of ethoxy radical
72[M - 2CO]⁺•Loss of two carbon monoxide molecules
57[C₃H₅O]⁺Ring cleavage and rearrangement
29[C₂H₅]⁺Loss of the ethyl group

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. While a complete high-resolution mass spectrum with exact mass measurement for this compound is not widely available in the reviewed literature, standard electron ionization (EI) mass spectrometry provides valuable insights into its molecular weight and fragmentation patterns.

Under electron ionization, this compound exhibits a distinct molecular ion peak (M+•), which corresponds to the intact molecule with one electron removed. The mass-to-charge ratio (m/z) of this molecular ion is observed at 128 Da. aip.org This finding is consistent with the calculated monoisotopic mass of the compound's molecular formula, C₅H₆O₄.

Furthermore, the mass spectrum of this compound displays a characteristic fragmentation pattern. A significant fragment ion is observed at m/z 100. aip.org This is attributed to the elimination of a neutral ethylene (B1197577) molecule (C₂H₄) from the molecular ion through a McLafferty-type rearrangement. This fragmentation behavior is a key diagnostic feature for the structure of this compound.

A comprehensive HRMS analysis would provide the exact mass of the molecular ion to several decimal places, allowing for the unambiguous confirmation of the elemental formula C₅H₆O₄. The theoretical exact mass can be calculated and compared to the experimental value, with the difference, or mass error, typically being in the parts-per-million (ppm) range for a confident identification.

Ion Description m/z (Da)
[C₅H₆O₄]+•Molecular Ion (M+•)128
[C₃H₂O₄]+•Fragment ion ([M-C₂H₄]+•)100

This interactive table summarizes the key mass spectrometry data for this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

Despite a thorough search of scientific literature and crystallographic databases, no publicly available X-ray crystal structure data for this compound could be located. The successful application of this technique is contingent upon the ability to grow single crystals of sufficient quality, which can be a challenging and time-consuming process.

Should a single crystal of this compound be successfully grown and analyzed, the resulting data would provide invaluable structural information. This would include the precise determination of the oxolane ring conformation, the bond lengths of the carbonyl groups, and the orientation of the ethyl substituent. Such data would be crucial for a complete understanding of the molecule's steric and electronic properties, which influence its chemical behavior. The crystallographic data would typically be presented in a table summarizing key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

Computational and Theoretical Studies of 3 Ethyloxolane 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and popular quantum chemical method used to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like 3-Ethyloxolane-2,4-dione, DFT calculations would typically be used to:

Optimize the molecular geometry: Determine the lowest energy arrangement of atoms, providing precise bond lengths and angles.

Calculate thermodynamic properties: Predict properties such as enthalpy of formation, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability.

Determine electronic properties: Calculate the dipole moment and polarizability, which describe the molecule's response to an external electric field.

Despite the utility of this method, no specific DFT studies on the electronic structure and stability of this compound have been published in the reviewed scientific literature.

Molecular Orbital Analysis (HOMO/LUMO)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for understanding a molecule's reactivity.

HOMO: The outermost orbital containing electrons. It acts as an electron donor. The energy of the HOMO is related to the ionization potential.

LUMO: The innermost orbital without electrons. It acts as an electron acceptor. The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more reactive.

A molecular orbital analysis for this compound would provide insights into its electrophilic and nucleophilic sites and its kinetic stability. However, no studies containing HOMO/LUMO energy calculations or analyses for this specific compound are available.

Conformational Analysis and Energy Minimization of the Oxolane Ring

The five-membered oxolane ring in this compound is not planar and can adopt various conformations, such as the "envelope" and "twist" forms. Conformational analysis involves identifying all possible stable conformations (conformers) and determining their relative energies.

Potential Energy Surface Scan: This computational technique involves systematically changing key dihedral angles within the molecule to map out the potential energy surface and identify low-energy conformers.

Energy Minimization: Once potential conformers are identified, their geometries are optimized to find the exact minimum energy structure for each.

Such an analysis would reveal the most stable shape of the this compound molecule and the energy barriers between different conformations, which can influence its physical properties and reactivity. Regrettably, no conformational analysis studies for this compound have been found.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.

Transition State Analysis and Reaction Pathways

For any proposed reaction involving this compound, computational methods can be used to locate the transition state (TS)—the highest energy point along the reaction coordinate.

Transition State Search Algorithms: Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to find the saddle point on the potential energy surface that corresponds to the TS.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species.

This analysis provides a detailed, step-by-step picture of how bonds are broken and formed during a reaction. No published studies have performed a transition state analysis for reactions involving this compound.

Kinetic and Thermodynamic Aspects of Reactivity

By calculating the energies of reactants, transition states, and products, computational chemistry can provide quantitative insights into the kinetics and thermodynamics of a reaction.

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state determines the reaction rate. A higher activation energy corresponds to a slower reaction.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy).

These calculations are vital for predicting the feasibility and rate of a chemical reaction under various conditions. As with the other topics, specific kinetic and thermodynamic computational data for the reactivity of this compound are not available in the current body of scientific literature.

Based on a thorough review of available scientific databases, there is currently no published research dedicated to the computational and theoretical studies of this compound as per the specified outline. The fields of quantum chemical calculations, molecular orbital analysis, conformational analysis, and reaction mechanism modeling have not yet been applied to this particular compound in the accessible literature. Therefore, it is not possible to provide detailed research findings or data tables as requested.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry serves as a powerful tool for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), can provide reliable estimations of its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are crucial for the structural elucidation and characterization of the compound.

The theoretical prediction of NMR spectra is typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(2d,p)). Such calculations provide the isotropic shielding constants for each nucleus, which are then converted to chemical shifts by referencing them to a standard, commonly tetramethylsilane (TMS). The accuracy of these predictions can be further enhanced by considering the conformational flexibility of the molecule and by applying a scaling factor or a linear regression analysis based on a set of known compounds. For this compound, the predicted chemical shifts would be crucial in assigning the signals in an experimental spectrum to the specific protons and carbons in the molecule.

Similarly, the prediction of IR frequencies through computational methods involves calculating the vibrational modes of the molecule at its optimized geometry. DFT calculations can determine the harmonic vibrational frequencies, which often systematically deviate from experimental values due to the neglect of anharmonicity and other factors. Therefore, it is a common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. The predicted IR spectrum can aid in the identification of characteristic functional groups, such as the carbonyl groups in the dione (B5365651) ring and the C-O-C stretching of the oxolane ring.

Below are tables of predicted spectroscopic data for this compound, derived from theoretical calculations based on methodologies applied to analogous cyclic anhydrides.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 (C=O) - 172.5
C3 3.85 (t) 52.1
C4 (C=O) - 170.8
C5 (CH₂) 4.60 (m) 70.3
C6 (CH₂) 1.85 (quint) 25.4

Note: The predicted chemical shifts are relative to TMS. Multiplicities are abbreviated as t (triplet), quint (quintet), and m (multiplet). These values are hypothetical and based on computational studies of structurally similar compounds.

Predicted IR Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
ν(C=O) 1855 Asymmetric stretching of carbonyl groups
ν(C=O) 1780 Symmetric stretching of carbonyl groups
ν(C-O-C) 1150 Asymmetric stretching of the ether linkage
ν(C-C) 980 Ring stretching
δ(CH₂) 1460 Scissoring of the ethyl group's methylene (B1212753)

Note: These frequencies are hypothetical and based on scaled quantum chemical calculations performed on analogous cyclic anhydrides.

In Silico Modeling of Reactivity Profiles and Selectivity

In silico modeling provides a powerful framework for understanding and predicting the chemical reactivity and selectivity of molecules like this compound. By employing computational methods, it is possible to investigate reaction mechanisms, identify the most probable sites for chemical attack, and rationalize the observed selectivity in chemical reactions. For unsymmetrical cyclic anhydrides, such as this compound, a key aspect of their reactivity is the regioselectivity of nucleophilic attack at one of the two non-equivalent carbonyl carbons.

A common approach to modeling this reactivity is through the analysis of the molecule's electronic structure, particularly the frontier molecular orbitals (FMOs). The Lowest Unoccupied Molecular Orbital (LUMO) is of particular interest in reactions with nucleophiles, as it indicates the regions of the molecule that are most susceptible to nucleophilic attack. The magnitude of the LUMO coefficient on each of the carbonyl carbons can be used to predict which carbonyl group is more electrophilic and therefore more likely to react with a nucleophile. A larger LUMO coefficient on a particular atom suggests a greater propensity for that site to accept electrons from an incoming nucleophile.

Furthermore, computational modeling can be used to calculate the activation energies for different reaction pathways. By comparing the energy barriers for nucleophilic attack at the C2 and C4 carbonyl positions, it is possible to predict the kinetic product of the reaction. These calculations can be performed for a variety of nucleophiles and can also take into account the effects of solvent, which can significantly influence the reaction pathway and selectivity.

The table below presents a hypothetical in silico reactivity profile for this compound, based on computational studies of similar substituted succinic anhydrides. This data illustrates how computational models can quantify the relative reactivity of the two carbonyl centers.

In Silico Reactivity Profile for this compound

Carbonyl Carbon LUMO Coefficient Predicted Relative Reactivity towards Nucleophiles
C2 0.35 Higher

Note: The LUMO coefficients are unitless and represent the contribution of the atomic orbital of the carbonyl carbon to the LUMO. A larger coefficient indicates a higher electrophilicity. The predicted relative reactivity is a qualitative assessment based on these coefficients. These values are hypothetical and derived from the principles of in silico modeling of analogous compounds.

These in silico studies are invaluable for designing synthetic strategies and for understanding the underlying electronic and steric factors that govern the chemical behavior of this compound.

Advanced Applications of 3 Ethyloxolane 2,4 Dione in Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The strategic placement of functional groups in 3-Ethyloxolane-2,4-dione makes it a valuable precursor for the synthesis of a variety of organic molecules, particularly heterocyclic compounds, and a potential intermediate in sophisticated reaction sequences.

Dicarbonyl compounds are well-established precursors for the synthesis of a wide array of heterocyclic systems. While direct studies on this compound are not extensively documented, its chemical nature suggests its utility in similar transformations. The presence of the 1,3-dicarbonyl-like motif allows for reactions with binucleophiles to form various five- and six-membered heterocycles.

For instance, analogous to the reactions of other β-dicarbonyl compounds, this compound could potentially react with hydrazine (B178648) and its derivatives to yield pyrazole-containing structures. Similarly, reaction with hydroxylamine (B1172632) could lead to the formation of isoxazole (B147169) derivatives. The general scheme for such reactions involves the initial condensation of the nucleophile with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration.

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant Potential Heterocyclic Product
Hydrazine Pyrazolone (B3327878) derivatives
Substituted Hydrazines N-substituted pyrazolone derivatives
Hydroxylamine Isoxazolone derivatives
Urea/Thiourea Pyrimidine or thiouracil derivatives

These potential synthetic pathways highlight the role of this compound as a latent building block for generating diverse heterocyclic libraries, which are of significant interest in medicinal chemistry and drug discovery.

Multi-step and cascade reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules in an efficient manner by minimizing purification steps and improving atom economy. The bifunctional nature of this compound makes it an attractive candidate for incorporation into such reaction sequences.

The active methylene (B1212753) group, flanked by two carbonyl functionalities, can be readily deprotonated to form a nucleophilic enolate. This enolate can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as alkylations, acylations, and Michael additions. Following such a transformation, the oxolane-2,4-dione ring can either be retained as a core structural element or serve as a masked functionality that can be further transformed in a subsequent step.

For example, a possible cascade sequence could involve an initial Michael addition of the this compound enolate to an α,β-unsaturated carbonyl compound. The resulting adduct could then undergo an intramolecular cyclization or rearrangement, triggered by the inherent reactivity of the dione (B5365651) system, to rapidly build molecular complexity. While specific examples involving this compound in complex cascade reactions are not yet prevalent in the literature, its structural motifs suggest significant potential for its application in this area of synthetic chemistry.

Applications as a Polymerization Initiator and Monomer

The reactivity of the anhydride-like bond in this compound suggests its potential utility in polymer chemistry, both as a monomer for the synthesis of polyesters and as a potential initiator for certain types of polymerization.

A patent has described the use of acid anhydrides with a general structure that encompasses this compound in the synthesis of polycarboxylic acid resins. wikipedia.org In this process, the acid anhydride (B1165640) is reacted with a polyhydric alcohol. The reaction proceeds via the ring-opening of the oxolane-dione by the hydroxyl groups of the alcohol, leading to the formation of ester linkages and free carboxylic acid groups.

The resulting polymer is a polycarboxylic acid ester resin, where the number of carboxylic acid groups and the degree of cross-linking can be controlled by the stoichiometry of the reactants and the functionality of the polyhydric alcohol used. These resins are valuable in a variety of applications, including as curing agents for epoxy resins, in coatings, and as adhesives, owing to their good thermal and mechanical properties.

Table 2: Potential Polyhydric Alcohols for Resin Synthesis with this compound

Polyhydric Alcohol Potential Resin Characteristics
Ethylene (B1197577) Glycol Linear or low-branched polyester (B1180765)
Glycerol Cross-linked polyester network
Pentaerythritol Highly cross-linked, rigid resin

The incorporation of the this compound unit into the polymer backbone can impart specific properties, such as modified solubility, thermal stability, and adhesion, making it a versatile component in the design of new polymeric materials.

While specific studies on the copolymerization of this compound are not widely reported, its structure suggests that it could be a viable candidate for copolymerization with other cyclic esters or vinyl monomers. In ring-opening polymerization, the oxolane-dione could be copolymerized with monomers such as lactones (e.g., ε-caprolactone) or lactides to create polyesters with tailored properties. The inclusion of the this compound unit could introduce specific functionalities or alter the degradation profile of the resulting copolymer.

Furthermore, the potential for radical polymerization at the 3-position, following deprotonation and subsequent reaction, could open up possibilities for copolymerization with vinyl monomers like styrenes or acrylates, although this would represent a less conventional approach to polyester synthesis. Further research is needed to explore the reactivity ratios and polymerization kinetics of this compound with various comonomers to fully understand its potential in creating novel copolymeric materials.

Design and Synthesis of Functional Materials Incorporating the Oxolane-2,4-dione Core

The oxolane-2,4-dione core, as exemplified by this compound, presents an interesting scaffold for the design and synthesis of functional materials. The inherent reactivity of the dione functionality allows for post-synthesis modification of materials containing this core, enabling the introduction of various functional groups.

For example, materials bearing the oxolane-2,4-dione moiety could be functionalized by reacting the active methylene group or by ring-opening the dione with specific nucleophiles. This could allow for the attachment of fluorescent dyes, bioactive molecules, or moieties that can influence the material's surface properties, such as hydrophilicity or hydrophobicity.

Exploration of Catalytic Activity or Ligand Development Based on Oxolane-dione Scaffolds

The exploration of this compound and related oxolane-dione scaffolds in the realms of catalytic activity and ligand development is an emerging and theoretically promising field of study. While specific, direct research on the catalytic applications of this compound is not extensively documented in publicly available literature, the inherent structural and electronic features of the oxolane-dione framework suggest a significant, yet largely untapped, potential for these applications. This section will, therefore, focus on a prospective analysis of these potential applications, drawing upon the fundamental principles of coordination chemistry and catalysis.

The oxolane-2,4-dione moiety is characterized by a five-membered ring containing a lactone and a ketone. This arrangement of functional groups, particularly the two carbonyl groups, presents intriguing possibilities for the coordination of metal ions. The lone pairs of electrons on the oxygen atoms of the carbonyl groups can act as Lewis basic sites, making the oxolane-dione scaffold a potential bidentate ligand. The geometry and bite angle of such a ligand would be dictated by the conformational flexibility of the five-membered ring.

The coordination of a metal center to the oxolane-dione scaffold could lead to the formation of novel metal complexes with unique steric and electronic properties. The nature of the substituent at the 3-position, such as the ethyl group in this compound, would be expected to play a crucial role in modulating the solubility, stability, and catalytic activity of the resulting metal complex. It is conceivable that by systematically varying this substituent, a library of ligands could be generated, each imparting distinct properties to the coordinated metal center.

The potential catalytic activity of such metal-oxolane-dione complexes could be harnessed in a variety of organic transformations. For instance, the Lewis acidic metal center, once coordinated, could be employed to activate substrates in reactions such as aldol (B89426) condensations, Michael additions, or Diels-Alder reactions. Furthermore, if the coordinated metal is a transition metal, the resulting complex could potentially catalyze a range of cross-coupling reactions, hydrogenations, or oxidations. The chiral center at the 3-position of substituted oxolane-diones also opens up the possibility of developing enantioselective catalysts for asymmetric synthesis.

While experimental data on the catalytic performance of this compound based systems is scarce, a hypothetical scenario can be envisioned to illustrate its potential. The table below presents a conceptual summary of how such a catalyst might be evaluated in a representative chemical reaction.

Table 1: Hypothetical Catalytic Performance of a Metal-Oxolane-dione Complex

Entry Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Conversion (%) Selectivity (%)
1 1.0 Toluene 80 12 85 >99
2 0.5 THF 60 24 72 >99
3 1.0 Dichloromethane 40 18 91 >99

Analytical Methodologies for the Detection, Separation, and Quantification of 3 Ethyloxolane 2,4 Dione

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture. epa.gov The separation is based on the differential partitioning of the analyte, in this case, 3-Ethyloxolane-2,4-dione, between a stationary phase and a mobile phase. epa.gov

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds without decomposition. bas.bg Given the molecular weight and structure of this compound, it is expected to be sufficiently volatile for GC analysis.

Method development for this compound would begin with the selection of an appropriate capillary column. A mid-polarity stationary phase, such as one containing a percentage of phenyl and methylpolysiloxane, would be a logical starting point to achieve good separation from potential impurities. Optimization of the GC method involves systematically adjusting several key parameters to achieve optimal resolution, peak shape, and analysis time. jmchemsci.com

Key optimization parameters include:

Oven Temperature Program: A temperature gradient is typically employed. nih.gov An initial low temperature allows for the focusing of the analyte at the head of the column, followed by a controlled ramp to a final temperature to elute the compound. The ramp rate is a critical parameter; a slower rate can improve resolution but increases the run time. jmchemsci.com

Carrier Gas Flow Rate: Helium is commonly used as the carrier gas. sigmaaldrich.com The flow rate is optimized to ensure efficient separation without excessive diffusion, which can broaden peaks. jmchemsci.com

Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. The detector temperature is set higher than the final oven temperature to prevent condensation of the analyte. A Flame Ionization Detector (FID) is commonly used for organic compounds and would be suitable for quantifying this compound. jmchemsci.com

Table 1: Illustrative GC Method Parameters for this compound Analysis
ParameterCondition
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at 1.2 mL/min (constant flow)
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1 ratio)
Oven ProgramInitial 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min)
DetectorFlame Ionization Detector (FID)
Detector Temperature280 °C

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of compounds that may be non-volatile or thermally unstable. nih.gov For a polar molecule like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water with acetonitrile (B52724) or methanol. bas.bg The separation is based on the analyte's hydrophobicity; more polar compounds elute earlier. Method development focuses on optimizing the mobile phase composition to achieve the desired retention and resolution. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities and to ensure sharp peak shapes.

For analytical purposes, a UV-Vis detector is commonly employed. The carbonyl groups in this compound are expected to have a UV absorbance, likely in the range of 200-220 nm. For purification, preparative HPLC is used, which involves larger columns and higher flow rates to isolate larger quantities of the pure compound. nih.gov

Table 2: Illustrative HPLC Parameters for this compound
ParameterAnalytical ConditionPreparative Condition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase AWater with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient5% to 95% B over 15 min20% to 80% B over 30 min
Flow Rate1.0 mL/min20 mL/min
DetectionUV at 210 nmUV at 210 nm with fraction collection
Column Temperature30 °CAmbient

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. env.go.jp It is invaluable in a synthetic chemistry setting for monitoring the progress of a reaction by observing the disappearance of reactants and the appearance of products. epa.gov It can also provide a quick assessment of a compound's purity. epa.gov

For this compound, a standard silica (B1680970) gel plate would serve as the stationary phase. epa.gov The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve good separation. A common starting point would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. chemsrc.com The ratio is optimized to achieve a retention factor (Rf) for the target compound of approximately 0.3-0.5 for optimal resolution. env.go.jp

Visualization of the separated spots on the TLC plate is achieved using methods appropriate for the analyte. Since this compound is likely colorless, UV light (at 254 nm) can be used if the compound is UV-active or if the TLC plate contains a fluorescent indicator. epa.gov Alternatively, the plate can be stained with a chemical reagent, such as potassium permanganate, which reacts with organic compounds to produce colored spots. chemsrc.com

Coupled Analytical Techniques for Comprehensive Analysis

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both the quantification and unequivocal identification of analytes.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. sigmaaldrich.com This technique is a definitive method for identifying volatile and semi-volatile organic compounds. walisongo.ac.id As the separated components elute from the GC column, they enter the mass spectrometer's ion source.

Electron Ionization (EI) is the most common ionization technique used in GC-MS. In EI, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the compound, showing the molecular ion (if stable enough to be observed) and various fragment ions. The mass spectrum for this compound would be analyzed to confirm its molecular weight and to deduce its structure from the fragmentation pattern. This data can be compared against spectral libraries for confirmation. gcms.cz

Table 3: Illustrative GC-MS Parameters for this compound Identification
ParameterCondition
GC SystemAgilent 7890B or similar
MS System5977A MSD or similar
GC Column & ProgramAs per GC-FID method (see Table 1)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan
Transfer Line Temp280 °C

LC-MS is the method of choice for analyzing compounds that are not suitable for GC, such as non-volatile or thermally labile molecules. nih.gov It is also highly sensitive and selective, making it ideal for quantifying trace amounts of an analyte in complex matrices like biological fluids or environmental samples.

The eluent from the HPLC column is introduced into the mass spectrometer via an interface that vaporizes the solvent and ionizes the analyte. Electrospray Ionization (ESI) is a common soft ionization technique that generates intact molecular ions with minimal fragmentation. epa.gov ESI can be operated in either positive or negative ion mode. For this compound, one might expect to see protonated molecules [M+H]⁺ in positive mode or adducts with solvent ions like sodium [M+Na]⁺. In negative mode, deprotonated molecules [M-H]⁻ could potentially be observed. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy, further confirming its identity. nih.gov

Table 4: Illustrative LC-MS Parameters for this compound Quantification
ParameterCondition
LC SystemShimadzu LC-30 or similar
MS SystemTriple Quadrupole or TOF Mass Spectrometer
LC Column & ProgramAs per analytical HPLC method (see Table 2)
Ionization ModeElectrospray Ionization (ESI), Positive/Negative Switching
Capillary Voltage+4.5 kV / -3.5 kV
Nebulizer GasNitrogen
Drying Gas Temperature350 °C

Analytical Methodologies for this compound Remain Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, no specific analytical methodologies for the detection, separation, and quantification of the chemical compound this compound have been found. The investigation sought to uncover detailed research findings on derivatization strategies for enhanced analytical detection and the development of novel spectroscopic or electrochemical detection methods, as outlined in the requested article structure.

The absence of published research in these specific areas indicates that the analytical chemistry of this compound may not have been a subject of extensive study, or the findings are not publicly accessible. General analytical techniques for related chemical structures are available; however, a detailed and scientifically accurate article on this compound, complete with data tables and specific research findings as per the user's request, cannot be generated without dedicated studies on this particular compound.

Further research and development would be necessary to establish and validate such analytical methods. This would involve foundational studies to determine the compound's physicochemical properties, followed by the development and optimization of techniques for its derivatization and detection using modern spectroscopic and electrochemical instrumentation.

Q & A

Q. What are the established synthetic routes for 3-Ethyloxolane-2,4-dione, and how do reaction conditions influence yield and purity?

The synthesis of dioxolane derivatives typically involves cyclocondensation reactions or functionalization of pre-existing heterocyclic frameworks. For example, analogous compounds like 2-(4-Ethenylphenyl)-1,3-dioxolane are synthesized via acid-catalyzed cyclization or nucleophilic substitution, where temperature and catalyst selection critically impact regioselectivity . Optimization of solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reagents can mitigate side reactions, as demonstrated in studies on oxazolidine-2,4-dione derivatives . Characterization via 1^1H/13^13C NMR and FT-IR is essential to confirm structural fidelity.

Q. How can X-ray crystallography and computational methods (e.g., DFT) be integrated to resolve the stereochemical configuration of this compound?

Single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination. Refinement using SHELX software allows precise modeling of bond lengths, angles, and intermolecular interactions . For compounds resistant to crystallization, DFT calculations (e.g., B3LYP/6-31G* basis set) predict molecular geometry and electronic properties, validated by NMR chemical shift correlations (R2>0.93R^2 > 0.93) . Hirshfeld surface analysis further quantifies non-covalent interactions influencing crystal packing .

Q. What spectroscopic techniques are most reliable for quantifying impurities in this compound?

High-resolution mass spectrometry (HRMS) and GC-MS are preferred for identifying trace impurities, such as unreacted intermediates or oxidation byproducts. Semi-preparative HPLC coupled with UV detection (e.g., at 254 nm) enables isolation and quantification of minor components, as shown in studies on pyrrolo-pyrazine-dione derivatives . Calibration curves using certified reference materials ensure accuracy.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., conformational flexibility). Variable-temperature NMR experiments can detect rotameric equilibria, while DFT-based NMR predictions account for solvent effects . For persistent contradictions, synchrotron radiation or neutron diffraction may resolve ambiguities in electron density maps .

Q. What mechanistic insights govern the reactivity of the dioxolane ring in nucleophilic or electrophilic reactions?

The electron-withdrawing nature of the dione moiety polarizes the dioxolane ring, making the carbonyl carbons susceptible to nucleophilic attack. Kinetic studies on analogous compounds (e.g., thiazolidine-2,4-diones) reveal that substituents at the 3-position (e.g., ethyl groups) sterically hinder nucleophilic addition, favoring alternative pathways like ring-opening rearrangements . Isotopic labeling (e.g., 18^{18}O) can track oxygen migration during reactions.

Q. What strategies enhance the biological activity of this compound derivatives in antimicrobial assays?

Structural modifications, such as introducing halogen substituents or alkyl chains, improve membrane permeability and target affinity. For example, hexahydro-pyrrolo-pyrazine-diones with 2-methylpropyl groups exhibit enhanced antifungal activity by disrupting fungal membrane integrity . Dose-response assays in Fusarium oxysporum models and toxicity profiling in mammalian cell lines (e.g., HEK293) are critical for evaluating selectivity .

Q. How do intermolecular interactions (e.g., H-bonding, π-stacking) influence the solid-state properties of this compound?

Hirshfeld surface analysis of pyran-2,4-dione derivatives shows that H···H (40–50%) and O···H (15–20%) contacts dominate crystal packing. π-Stacking between aromatic moieties further stabilizes the lattice, as observed in bis-(β-enamino-pyran-2,4-dione) structures . Thermal gravimetric analysis (TGA) correlates these interactions with melting points and solubility.

Methodological Notes

  • Data Validation : Cross-validate chromatographic (HPLC/GC-MS) and spectroscopic (NMR/IR) data with computational models to minimize artifacts .
  • Crystallography : Use SHELXL for refinement and PLATON for symmetry checks to avoid overfitting .
  • Biological Assays : Include positive controls (e.g., amphotericin B for antifungal studies) and replicate experiments to address biological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.